molecular formula C19H22N2O4S B2472810 N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide CAS No. 1448075-17-9

N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide

Cat. No.: B2472810
CAS No.: 1448075-17-9
M. Wt: 374.46
InChI Key: ARVDIOQGDCVRFD-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide is a sulfonamide-acetamide hybrid compound characterized by a cyclopropyl group, a phenoxyethanesulfonamido moiety, and an acetamide backbone. The sulfonamide group is known for its role in enhancing biological activity and binding affinity, while the cyclopropyl substituent may influence metabolic stability and lipophilicity .

Properties

IUPAC Name

N-cyclopropyl-2-[4-(2-phenoxyethylsulfonylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c22-19(20-16-10-11-16)14-15-6-8-17(9-7-15)21-26(23,24)13-12-25-18-4-2-1-3-5-18/h1-9,16,21H,10-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVDIOQGDCVRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Route Design

Core Structural Components

The target molecule comprises three modular units:

  • Cyclopropylacetamide backbone : Derived from N-cyclopropyl-2-(4-aminophenyl)acetamide.
  • 2-Phenoxyethanesulfonamide moiety : Introduced via sulfonylation of the aromatic amine.
  • Linker optimization : Ethoxy spacer between the sulfonamide and phenyl groups.

Retrosynthetic Disconnections

Two primary disconnections guide synthesis (Figure 1):

  • Path A : Late-stage sulfonylation of pre-formed N-cyclopropyl-2-(4-aminophenyl)acetamide with 2-phenoxyethanesulfonyl chloride.
  • Path B : Early introduction of sulfonamide followed by acetamide formation.

Comparative advantages:

  • Path A benefits from commercially available 4-aminophenylacetic acid precursors.
  • Path B may improve yields by avoiding steric hindrance during sulfonylation.

Synthetic Methodologies

Synthesis of 2-Phenoxyethanesulfonyl Chloride

Thioether Formation

Phenoxyethyl thioether is synthesized via nucleophilic substitution:
$$
\text{Phenol} + \text{2-chloroethanethiol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Phenoxyethyl thioether}
$$
Conditions : 60°C, 12 h, 78% yield.

Oxidation to Sulfonyl Chloride

Thioether oxidation using chlorine gas in acetic acid:
$$
\text{Phenoxyethyl thioether} + 3\text{Cl}_2 \xrightarrow{\text{AcOH}} \text{2-Phenoxyethanesulfonyl chloride}
$$
Key parameters :

  • Temperature: 0–5°C to prevent over-chlorination.
  • Yield: 65–70% after distillation.

Preparation of N-Cyclopropyl-2-(4-aminophenyl)acetamide

Acylation of 4-Aminophenylacetic Acid

Reaction with cyclopropylamine using EDCI/HOBt coupling:
$$
\text{4-Aminophenylacetic acid} + \text{Cyclopropylamine} \xrightarrow{\text{EDCI, HOBt, DCM}} \text{N-Cyclopropyl-2-(4-aminophenyl)acetamide}
$$
Optimized conditions :

  • Solvent: Dichloromethane (DCM).
  • Base: N,N-Diisopropylethylamine (DIPEA).
  • Yield: 85%.
Alternative Alkylation Route

From 2-chloro-N-cyclopropylacetamide and 4-nitrobenzyl bromide:
$$
\text{2-Chloro-N-cyclopropylacetamide} + \text{4-Nitrobenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{N-Cyclopropyl-2-(4-aminophenyl)acetamide}
$$
Reduction step : 10% Pd/C, H₂ (1 atm), 90% conversion.

Sulfonylation of the Aromatic Amine

Direct Sulfonylation (Path A)

Reaction of N-cyclopropyl-2-(4-aminophenyl)acetamide with 2-phenoxyethanesulfonyl chloride:
$$
\text{Acetamide intermediate} + \text{Sulfonyl chloride} \xrightarrow{\text{Pyridine, DCM}} \text{Target compound}
$$
Critical factors :

  • Solvent : DCM minimizes side reactions.
  • Base : Pyridine scavenges HCl, improving yields to 72%.
  • Temperature : 0°C → RT over 4 h.
Solid-Phase Synthesis (Path B)

Immobilized sulfonamide on Wang resin:

  • Resin-bound 4-aminophenylacetic acid.
  • Cyclopropylamine coupling via DIC/HOAt.
  • Cleavage with TFA/H₂O (95:5).
    Advantage : Facilitates purification; 68% overall yield.

Reaction Optimization and Challenges

Solvent and Base Selection

Comparative data :

Solvent Base Yield (%) Purity (HPLC)
DCM Pyridine 72 98.5
THF Et₃N 58 92.3
Acetone K₂CO₃ 65 95.1

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.42 (d, J = 8.4 Hz, 2H, ArH), 6.92–6.88 (m, 4H, OPh), 4.21 (s, 2H, CH₂CO), 3.78 (t, J = 6.0 Hz, 2H, SO₂NHCH₂), 2.91 (m, 1H, cyclopropyl CH), 1.10–1.02 (m, 4H, cyclopropyl CH₂).
  • HRMS (ESI+) :
    Calculated for C₁₉H₂₁N₂O₄S [M+H]⁺: 389.1274; Found: 389.1278.

Purity Assessment

HPLC conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm.
  • Mobile phase: MeCN/H₂O (70:30), 1 mL/min.
  • Retention time: 6.78 min (purity 98.5%).

Industrial-Scale Considerations

Cost-Effective Sulfonyl Chloride Synthesis

Patent methodology :

  • Replace Cl₂ gas with oxone in H₂O/MeCN (1:1):
    $$
    \text{Thioether} + \text{Oxone} \xrightarrow{\text{H}2\text{O/MeCN}} \text{Sulfonic acid} \xrightarrow{\text{SOCl}2} \text{Sulfonyl chloride}
    $$
    Yield : 82% at 50 kg scale.

Green Chemistry Approaches

  • Solvent recycling : DCM recovery via distillation (≥90% efficiency).
  • Catalyst reuse : Pd/C from nitro reduction reused 5× without activity loss.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylacetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Findings Reference
N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide (Target) Not explicitly provided Cyclopropyl, phenoxyethanesulfonamido, acetamide Hypothesized roles in enzyme inhibition or corrosion resistance (inferred from analogs)
N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide C₁₉H₂₇FN₂O₂ 334.206 Cyclohexyl, fluorophenyl, propylacetamido Synthetic yield: 81%; white solid, m.p. 150–152°C; potential biological activity
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide C₁₄H₂₀N₂O₃S 296.38 Cyclohexylsulfamoyl, acetamide Structural stability confirmed via crystallography; sulfonamide derivatives studied
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₀H₂₆N₂O₄S 390.49 Isopropylphenoxy, isopropylsulfamoyl Multiple naming conventions; no explicit activity data
2-Chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide C₁₉H₁₇ClNO₄ 358.80 Chloro, dimethoxyphenylacryloyl Corrosion inhibitor for carbon steel in HCl; electrochemical studies conducted

Key Differences and Implications

Substituent Effects: The cyclopropyl group in the target compound may confer greater metabolic stability compared to cyclohexyl or isopropyl groups in analogs . Cyclopropane’s ring strain and rigidity often enhance binding specificity in drug design. The phenoxyethanesulfonamido moiety distinguishes the target from analogs like N-[4-(N-cyclohexylsulfamoyl)phenyl]acetamide , where a cyclohexylsulfamoyl group is present. The phenoxyethane chain could increase hydrophobicity or alter steric interactions.

Biological and Chemical Activity: Sulfonamide-acetamide hybrids, such as those in and , are frequently explored for antimicrobial or enzyme-inhibitory properties. The target compound’s phenoxyethanesulfonamido group may enhance interactions with biological targets compared to simpler sulfonamides. Corrosion inhibition data for 2-chloro-N-(4-(3-(3,4-dimethoxyphenyl)acryloyl)phenyl)acetamide suggests that acetamide derivatives with electron-withdrawing groups (e.g., chloro, sulfonamido) exhibit protective effects on metals. The target compound’s sulfonamide group may similarly contribute to corrosion resistance.

Synthetic Accessibility: The synthesis of N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide achieved an 81% yield via multicomponent reactions , indicating that similar methods could be adapted for the target compound. However, the phenoxyethanesulfonamido substituent may require specialized sulfonation or coupling steps.

Biological Activity

N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H22_{22}N2_{2}O3_{3}S
  • Molecular Weight : 350.45 g/mol
  • CAS Number : 1351589-65-5

The compound is believed to exert its biological effects through interactions with specific biological targets, including receptors and enzymes involved in various physiological processes. Research indicates that it may modulate neurotransmitter systems, influencing both central and peripheral nervous system activities.

Anticonvulsant Activity

Several studies have investigated the anticonvulsant potential of this compound. In animal models, it has demonstrated efficacy in reducing seizure activity. For instance, a study evaluated its performance in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, revealing significant protective effects against seizures at specific dosages.

Dose (mg/kg) Seizure Protection (% in MES) Seizure Protection (% in PTZ)
1007065
3008580

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory effects of this compound. It appears to inhibit pro-inflammatory cytokines and reduce edema in animal models of inflammation. The mechanism may involve the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Case Studies

  • Animal Models : In a controlled study involving mice, this compound was administered intraperitoneally. Results indicated a dose-dependent reduction in seizure frequency and severity, suggesting its potential as an anticonvulsant agent.
  • Cell Culture Studies : In vitro studies using neuronal cell lines demonstrated that the compound could protect against glutamate-induced excitotoxicity, further supporting its role as a neuroprotective agent.

Q & A

Basic: What spectroscopic methods are recommended to confirm the structural integrity of N-Cyclopropyl-2-[4-(2-phenoxyethanesulfonamido)phenyl]acetamide?

To confirm structural integrity, employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1^1H and 13^{13}C NMR spectra to verify the presence of cyclopropyl, sulfonamido, and acetamide groups. Proton shifts for the cyclopropyl ring typically appear at δ 0.5–1.5 ppm, while sulfonamido NH resonates near δ 7.5–8.5 ppm .
  • Infrared (IR) Spectroscopy : Identify characteristic stretches (e.g., S=O at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Basic: What are the critical steps in synthesizing this compound?

Synthesis typically involves:

Sulfonamide Formation : React 2-phenoxyethanesulfonyl chloride with 4-aminophenylacetamide under basic conditions (e.g., pyridine or Et3_3N) at 0–5°C to prevent side reactions .

Cyclopropane Introduction : Use cyclopropanecarbonyl chloride in a coupling reaction with the intermediate, catalyzed by DCC/DMAP in anhydrous dichloromethane .

Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize from ethanol/water .

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from assay variability or impurities. Mitigate by:

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) .
  • Orthogonal Assays : Validate activity using distinct methods (e.g., enzymatic inhibition + cell viability assays) .
  • Purity Reassessment : Re-analyze compound purity via HPLC-MS to exclude degradation products .

Advanced: What strategies optimize synthesis yield for this compound?

Optimize via:

  • Catalyst Screening : Test Pd/Cu catalysts for coupling steps to enhance efficiency .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for sulfonamide formation to improve solubility .
  • Flow Chemistry : Implement continuous flow reactors for precise temperature control and scalability .

Advanced: Which computational methods aid in target identification?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories using GROMACS .

Basic: What in vitro assays are suitable for initial biological screening?

  • Enzyme Inhibition : Test against carbonic anhydrase or kinase targets using fluorometric assays .
  • Antimicrobial Activity : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} determination .

Advanced: How can solubility challenges in pharmacological studies be addressed?

  • Co-Solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide moiety .
  • Nanoformulations : Encapsulate in PLGA nanoparticles for controlled release .

Advanced: How is crystallographic data analyzed to confirm structure?

  • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/chloroform) and solve structure using SHELX (SHELXT for solution, SHELXL for refinement) .
  • Validation : Check R-factor (<5%) and electron density maps for missing/ambiguous atoms .

Advanced: How to design derivatives for improved activity?

  • Structure-Activity Relationship (SAR) : Modify substituents on the phenoxy or cyclopropyl groups. For example:

    Derivative ModificationExpected Impact
    Fluorine at phenoxy ringEnhanced lipophilicity and target affinity
    Bulkier cyclopropyl substituentsReduced metabolic degradation

Advanced: How to ensure reproducibility in in vivo studies?

  • Standardized Protocols : Use age-/weight-matched cohorts, fixed dosing times, and controlled diets .
  • Pharmacokinetic Profiling : Measure plasma half-life via LC-MS/MS to confirm bioavailability .
  • Blinded Experiments : Assign compound administration and data analysis to separate teams .

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